![molecular formula C10H11ClN4O2 B6338950 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride CAS No. 1185100-54-2](/img/structure/B6338950.png)
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride, or 3-ABH, is a synthetic compound with a wide range of applications in scientific research. It has been used as a tool in a variety of studies, including those related to drug metabolism, metabolic engineering, and biochemistry. It has been used in laboratory experiments to study the effects of various drugs on the body, as well as to explore the biochemical and physiological effects of different compounds.
科学的研究の応用
3-ABH has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as to explore the biochemical and physiological effects of different compounds. It has also been used to study the metabolism of drugs, to study the effects of different compounds on enzymes, and to explore metabolic engineering.
作用機序
3-ABH works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body. By inhibiting the activity of these enzymes, 3-ABH can alter the metabolism of drugs and other compounds, allowing researchers to study the effects of different compounds on the body.
Biochemical and Physiological Effects
3-ABH has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism. It has also been shown to affect the activity of certain enzymes involved in metabolic processes, which can lead to changes in the body's metabolism. Finally, it has been shown to affect the activity of certain receptors in the body, which can lead to changes in the body's response to certain stimuli.
実験室実験の利点と制限
The use of 3-ABH in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive compared to other compounds. It is also highly specific in its inhibition of cytochrome P450 enzymes, which makes it useful for studying the effects of drugs and other compounds on the body. However, there are also some limitations to its use in laboratory experiments. For example, it can be difficult to control the amount of 3-ABH used in an experiment, and it can also be difficult to measure its effects on the body.
将来の方向性
There are several potential future directions for the use of 3-ABH in scientific research. It could be used to study the effects of different compounds on the body, as well as to explore metabolic engineering. It could also be used to study the metabolism of drugs, to study the effects of different compounds on enzymes, and to explore the biochemical and physiological effects of different compounds. Additionally, it could be used to study the effects of different compounds on the activity of certain receptors in the body, and to explore the potential for drug delivery systems. Finally, it could be used to study the effects of different compounds on the expression of certain genes, and to explore the potential for gene therapy.
合成法
3-ABH is synthesized through a process known as reductive amination. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reducing agent used in this process is usually a metal hydride, such as lithium aluminum hydride (LiAlH4). The reaction results in the formation of the desired product, 3-ABH, which is then isolated and purified.
特性
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNHIFRZSDEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


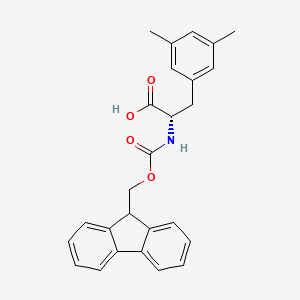

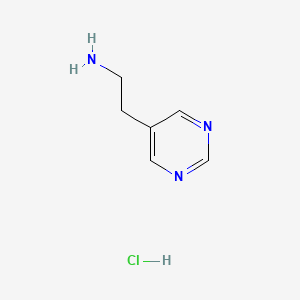

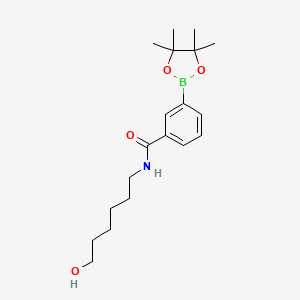
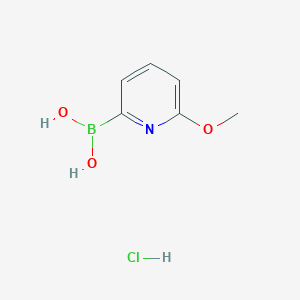
![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)
![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)
![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)
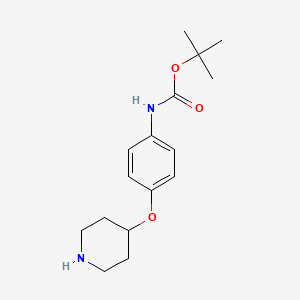
![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)